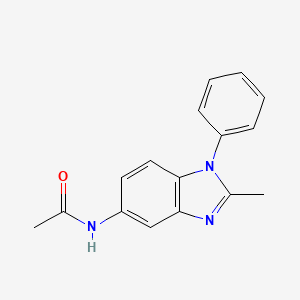![molecular formula C26H27N5O5S2 B11098466 1,2-bis(propylsulfonyl)-7-(pyridin-4-yl)-N'-[(E)-pyridin-4-ylmethylidene]indolizine-3-carbohydrazide](/img/structure/B11098466.png)
1,2-bis(propylsulfonyl)-7-(pyridin-4-yl)-N'-[(E)-pyridin-4-ylmethylidene]indolizine-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-BIS(PROPANE-1-SULFONYL)-7-(PYRIDIN-4-YL)-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]INDOLIZINE-3-CARBOHYDRAZIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes indolizine, pyridine, and sulfonyl groups, making it an interesting subject for research in chemistry, biology, and materials science.
Preparation Methods
The synthesis of 12-BIS(PROPANE-1-SULFONYL)-7-(PYRIDIN-4-YL)-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]INDOLIZINE-3-CARBOHYDRAZIDE typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the indolizine core, followed by the introduction of pyridine and sulfonyl groups through various chemical reactions. Reaction conditions such as temperature, solvents, and catalysts play a crucial role in the efficiency and yield of the synthesis.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Condensation: It can undergo condensation reactions to form larger molecules or polymers.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
12-BIS(PROPANE-1-SULFONYL)-7-(PYRIDIN-4-YL)-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]INDOLIZINE-3-CARBOHYDRAZIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological processes and as a potential therapeutic agent.
Industry: The compound can be used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 12-BIS(PROPANE-1-SULFONYL)-7-(PYRIDIN-4-YL)-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]INDOLIZINE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Compared to other similar compounds, 12-BIS(PROPANE-1-SULFONYL)-7-(PYRIDIN-4-YL)-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]INDOLIZINE-3-CARBOHYDRAZIDE stands out due to its unique combination of functional groups and structural features. Similar compounds include:
Indolizine derivatives: These compounds share the indolizine core but differ in the attached functional groups.
Pyridine derivatives: These compounds contain the pyridine ring but may have different substituents.
Sulfonyl compounds: These compounds feature sulfonyl groups but vary in their overall structure and reactivity.
The uniqueness of 12-BIS(PROPANE-1-SULFONYL)-7-(PYRIDIN-4-YL)-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]INDOLIZINE-3-CARBOHYDRAZIDE lies in its specific arrangement of these functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C26H27N5O5S2 |
|---|---|
Molecular Weight |
553.7 g/mol |
IUPAC Name |
1,2-bis(propylsulfonyl)-7-pyridin-4-yl-N-[(E)-pyridin-4-ylmethylideneamino]indolizine-3-carboxamide |
InChI |
InChI=1S/C26H27N5O5S2/c1-3-15-37(33,34)24-22-17-21(20-7-12-28-13-8-20)9-14-31(22)23(25(24)38(35,36)16-4-2)26(32)30-29-18-19-5-10-27-11-6-19/h5-14,17-18H,3-4,15-16H2,1-2H3,(H,30,32)/b29-18+ |
InChI Key |
GGKQKAFNRQWEGW-RDRPBHBLSA-N |
Isomeric SMILES |
CCCS(=O)(=O)C1=C2C=C(C=CN2C(=C1S(=O)(=O)CCC)C(=O)N/N=C/C3=CC=NC=C3)C4=CC=NC=C4 |
Canonical SMILES |
CCCS(=O)(=O)C1=C2C=C(C=CN2C(=C1S(=O)(=O)CCC)C(=O)NN=CC3=CC=NC=C3)C4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl (2E)-5-(4-chlorophenyl)-2-{[1-(4-iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11098390.png)
![ethyl S-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]cysteinate](/img/structure/B11098399.png)
![2-(4-chlorophenyl)-4-{[1-(4-chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11098406.png)

![(3E)-N-(9-ethyl-9H-carbazol-3-yl)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}butanamide](/img/structure/B11098413.png)
![3-(5-{[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]amino}-1,3-benzoxazol-2-yl)naphthalen-2-ol](/img/structure/B11098422.png)
![2-{4-[(2,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)carbonyl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11098425.png)
![8-methoxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-2H-chromen-2-one](/img/structure/B11098427.png)

![2,6-dichloro-N-[(4-chlorophenyl)carbamoyl]-4-methyl-5-nitropyridine-3-carboxamide](/img/structure/B11098438.png)
![3-(5-{[(E)-(4-chlorophenyl)methylidene]amino}-1,3-benzoxazol-2-yl)naphthalen-2-ol](/img/structure/B11098445.png)
![3-[(Pentyloxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid](/img/structure/B11098447.png)

